N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiomorpholine ring, an oxane ring, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiomorpholine ring, followed by the introduction of the oxane ring. The benzodioxine moiety is then incorporated through a series of condensation reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxane ring can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid, halogens). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzodioxine derivatives. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiomorpholine derivatives, oxane-containing molecules, and benzodioxine analogs. Examples include:
- Thiomorpholine-4-carboxamide
- 4-Oxane-2-carboxylic acid
- 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
Uniqueness
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H26N2O4S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C19H26N2O4S/c22-18(17-13-24-15-3-1-2-4-16(15)25-17)20-14-19(5-9-23-10-6-19)21-7-11-26-12-8-21/h1-4,17H,5-14H2,(H,20,22) |
InChI Key |
UTXISCGPCCNAJU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC(=O)C2COC3=CC=CC=C3O2)N4CCSCC4 |
Origin of Product |
United States |
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